1,2-Diethyl-1H-benzoimidazol-5-ylamine
Description
Significance of the Benzimidazole (B57391) Heterocyclic System in Organic Synthesis
The benzimidazole core is a cornerstone in the synthesis of organic compounds with diverse applications. Its structural similarity to naturally occurring purines allows it to interact with various biological targets, making it a frequent component in the design of new therapeutic agents. The versatility of the benzimidazole ring system permits a wide array of chemical modifications, enabling the synthesis of large libraries of derivatives for drug discovery. Synthetic chemists have developed numerous methods for the construction of the benzimidazole nucleus, often through the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives. mdpi.com More contemporary methods, such as microwave-assisted synthesis, offer more environmentally friendly and efficient routes to these valuable compounds. mdpi.com
The benzimidazole scaffold is not only crucial in medicinal chemistry but also finds applications in materials science, where its derivatives are used in the development of dyes, polymers, and ligands for catalysis.
Rationale for Researching 1,2-Diethyl-1H-benzoimidazol-5-ylamine and Analogues
The rationale for investigating this compound and its analogues stems from the well-established pharmacological importance of the benzimidazole family. Derivatives of benzimidazole have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. chemicalbook.commdpi.com
The specific substitutions on the benzimidazole ring play a crucial role in determining the compound's biological activity. The presence of an amino group at the 5-position, as seen in this compound, is a feature of several biologically active benzimidazoles. For instance, 5-aminobenzimidazole (B183301) derivatives have been investigated as potential thrombin inhibitors and 5-HT3 antagonists. connectjournals.com The amino group provides a site for further chemical modification, allowing for the creation of a diverse range of compounds with potentially enhanced therapeutic properties.
Furthermore, 1,2-disubstituted benzimidazoles have been the focus of significant research. Studies have shown that substituents at these positions can profoundly influence the compound's efficacy and target selectivity. bldpharm.com The ethyl groups at the 1 and 2 positions of the target compound could modulate its lipophilicity and steric profile, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. Research into analogues with different alkyl or aryl groups at these positions helps in understanding the structure-activity relationships (SAR) and in optimizing the therapeutic potential of this class of compounds.
Historical Context of Benzimidazole Derivatization Relevant to this compound
The history of benzimidazole chemistry dates back to the late 19th century. However, its biological significance came to the forefront in the mid-20th century with the discovery that N-ribosyl-dimethylbenzimidazole is a component of vitamin B12. researchgate.net This discovery spurred extensive research into the synthesis and biological evaluation of a vast number of benzimidazole derivatives.
Early derivatization efforts often focused on the 2-position of the benzimidazole ring. The development of anthelmintic drugs like thiabendazole (B1682256) in the 1960s marked a significant milestone, showcasing the therapeutic potential of 2-substituted benzimidazoles. Subsequently, the exploration of substitutions at the 1-position and on the benzene (B151609) ring led to the discovery of other important drugs.
The synthesis of polysubstituted benzimidazoles, such as 1,2-disubstituted and 5-amino-substituted derivatives, represents a more recent and sophisticated phase of benzimidazole research. Advances in synthetic methodologies have made the preparation of such complex molecules more accessible, allowing for a more systematic exploration of their chemical and biological properties. The investigation of compounds like this compound is a logical progression in this historical context, aiming to fine-tune the pharmacological profile of the benzimidazole scaffold through specific and controlled structural modifications. For example, a novel synthesis of a structurally related compound, 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[d]imidazol-5-amine, highlights the ongoing efforts to create new chemical entities within this class. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1,2-diethylbenzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-3-11-13-9-7-8(12)5-6-10(9)14(11)4-2/h5-7H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDXJHDSARIXRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1CC)C=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,2 Diethyl 1h Benzoimidazol 5 Ylamine and Its Derivatives
Direct Synthesis Approaches to the Benzimidazole (B57391) Core
Direct synthesis methods involve the formation of the benzimidazole ring from acyclic precursors. These methods are fundamental in heterocyclic chemistry and offer a straightforward path to the core structure.
The most traditional and widely used method for synthesizing the benzimidazole scaffold is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (such as esters, nitriles, or chlorides), a method known as the Phillips synthesis. ijariie.commdpi.com To obtain a 2-ethyl substituted benzimidazole, propanoic acid or its derivatives would be the reagent of choice. Another common approach involves the condensation of o-phenylenediamines with aldehydes, followed by oxidative cyclization. mdpi.comnih.govsemanticscholar.org In this case, propanal would be used to introduce the C2-ethyl group.
For the target molecule, 1,2-Diethyl-1H-benzoimidazol-5-ylamine, the synthesis would logically start from a substituted precursor, such as 4-nitro-o-phenylenediamine. The synthesis would proceed via condensation with propanal or propanoic acid to form the 2-ethyl-5-nitro-1H-benzimidazole intermediate, which would then be N-ethylated and subsequently reduced to yield the final product. A variety of catalysts and conditions have been developed to promote these condensation reactions, improving yields and reducing reaction times. These include inorganic salts, metal oxides, and acid catalysts under various conditions, including microwave irradiation and solvent-free protocols. mdpi.comnih.govrsc.orgnih.gov
| Catalyst | Oxidant/Conditions | Solvent | Key Features | Reference |
|---|---|---|---|---|
| Er(OTf)₃ | Microwave Irradiation | Solvent-free | Rapid, high selectivity, environmentally mild. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Na₂S₂O₅ | Air (implicit) | Solvent-free | Inexpensive and environmentally friendly oxidizing agent. nih.gov | nih.gov |
| Phosphoric Acid | Not specified | Methanol | Mild conditions, homogeneous catalysis. nih.gov | nih.gov |
| Supported Gold Nanoparticles | Air | Toluene | Heterogeneous catalysis, promotes green chemistry. mdpi.com | mdpi.com |
| H₂O₂/HCl | H₂O₂ | Acetonitrile | Short reaction time, excellent yields at room temperature. organic-chemistry.org | organic-chemistry.org |
To directly synthesize a 1-substituted benzimidazole, one can start with an N-substituted o-phenylenediamine. mdpi.comresearchgate.net For the target molecule, this would involve a precursor like N¹-ethyl-4-nitrobenzene-1,2-diamine. The cyclization is then carried out by reacting this substituted diamine with a source for the C2 carbon, such as propanal or propanoic acid. This approach ensures that the ethyl group is correctly positioned at N1 from the outset, avoiding the formation of regioisomers that can occur when alkylating an existing benzimidazole ring.
Another strategy involves the one-pot synthesis from primary alcohols and aromatic diamines. researchgate.net Iron-catalyzed acceptorless dehydrogenative coupling of ethanol (B145695) with an N-substituted o-phenylenediamine could potentially form the 1,2-diethyl derivative in a single step, although this would be highly dependent on the specific diamine substrate and catalyst selectivity. A facile synthesis of benzimidazoles has also been described through a one-pot acylation-cyclization process of N-arylamidoximes, which provides an alternative route to the benzimidazole core. nih.gov
Regioselectivity is a critical consideration in the synthesis of asymmetrically substituted benzimidazoles like this compound. nih.govnih.gov Starting with an N-substituted o-phenylenediamine, as described above, is the most direct method to ensure the regioselective formation of the 1-substituted product. mdpi.com The subsequent cyclization reaction installs the second substituent at the C2 position, leading unambiguously to the 1,2-disubstituted pattern.
Modern methods have further refined the synthesis of these compounds. Metal-catalyzed processes, such as intramolecular amination or cascade arylamination/condensation reactions, have been developed to provide greater control over the final structure. nih.gov For instance, a one-pot procedure involving an o-phenylenediamine, two equivalents of an aldehyde, and a catalyst like phosphoric acid can lead to 1,2-disubstituted benzimidazoles. The mechanism involves the initial formation of a monoimine intermediate, which can then react further to form a bisimine that cyclizes to the final product. nih.gov
Alkylation and Functionalization at Benzimidazole Nitrogen and Carbon Positions
An alternative to direct synthesis is the functionalization of a pre-existing benzimidazole ring. This approach involves sequential alkylation at the nitrogen and carbon atoms.
The N-alkylation of a 2-substituted benzimidazole is a common method for preparing 1,2-disubstituted derivatives. researchgate.net To synthesize the target compound via this route, one would first prepare 2-ethyl-1H-benzoimidazol-5-amine (or its nitro precursor). This intermediate is then treated with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base. lookchem.com
The choice of base and solvent is crucial for the success of the reaction. Common bases include potassium carbonate, sodium hydride, and various organic bases. Solvents can range from polar aprotic solvents like DMF and DMSO to alcohols. lookchem.comresearchgate.net The use of surfactants like sodium dodecyl sulfate (B86663) (SDS) in an aqueous basic medium has also been reported to enhance reaction rates and yields by improving substrate solubility. lookchem.com
| Alkylating Agent | Base | Solvent/Medium | Temperature | Key Features | Reference |
|---|---|---|---|---|---|
| Alkyl Halides | NaOH/KOH | SDS-Aqueous | RT to 60 °C | Environmentally friendly, high yields, short reaction time. lookchem.com | lookchem.com |
| Ketonic Mannich Bases | Not specified | Ethanol-Water | Reflux | Provides novel 1-(3-oxopropyl)benzimidazoles. researchgate.net | researchgate.net |
| Alkyl Halides | Cu Catalyst/Base | DMF | Not specified | One-pot, 2-fold C-N bond formation protocol. acs.org | acs.org |
| Benzylic Alcohols | Iodine | Not specified | Not specified | Iodine-catalyzed N-alkylation. nih.gov | nih.gov |
Direct functionalization of the C-H bond at the C2 position of the benzimidazole ring is a more modern and atom-economical strategy. researchgate.net This approach avoids the need for pre-functionalized starting materials. Rhodium(I)-catalyzed C2-selective C-H activation has been reported for the branched alkylation of benzimidazoles with Michael acceptors. nih.gov While this specific method introduces branched alkyl groups, it demonstrates the principle of direct C2 functionalization.
Adapting such a strategy for ethylation would require a suitable ethyl source and catalyst system. Transition-metal-catalyzed C-H alkylation allows for the rapid elaboration of simple benzimidazole precursors into more complex derivatives. nih.gov This method complements the classical condensation approaches and provides a powerful tool for late-stage functionalization in synthetic chemistry. researchgate.net
Introduction of the Amino Group at Position 5
The introduction of an amino group at the 5-position of the benzimidazole ring is a critical step, most commonly achieved through the reduction of a corresponding nitro-substituted precursor. This transformation is a fundamental process in aromatic chemistry and is widely applied in the synthesis of various benzimidazole derivatives.
A general and effective method involves the use of a nitro-substituted o-phenylenediamine as a starting material. For the synthesis of this compound, a plausible precursor would be N-ethyl-4-nitro-1,2-phenylenediamine. This intermediate can then be reacted with propanoic acid or its equivalent to form the 2-ethyl-5-nitro-1H-benzimidazole ring system. The final step is the reduction of the nitro group to the desired amine.
Commonly employed reducing agents for this transformation include metal powders in acidic or neutral media. For instance, iron powder in the presence of a weak acid like acetic acid or a salt such as ammonium (B1175870) chloride is a widely used and cost-effective method. Another effective reducing system is zinc dust in the presence of an acid or in a neutral solvent like water with a proton source. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with a hydrogen source, also provides a clean and efficient route to the amine.
The general reaction scheme is as follows:
Table 1: Common Reducing Agents for Nitro Group Reduction
| Reducing Agent/System | Solvent(s) | Typical Conditions |
| Fe / NH₄Cl | Ethanol/Water | Reflux |
| Zn / HCl | Ethanol | Room Temperature to Reflux |
| SnCl₂·2H₂O | Ethanol | Reflux |
| Catalytic Hydrogenation (e.g., Pd/C) | Methanol, Ethanol | H₂ gas, Room Temperature |
The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. For the synthesis of 1,2-diethyl-5-nitro-1H-benzimidazole, the subsequent reduction of the nitro group would yield the target this compound.
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in the synthesis of benzimidazoles, offering milder reaction conditions, improved yields, and greater efficiency compared to traditional stoichiometric methods. Various catalytic strategies can be employed for the synthesis of this compound.
Acid-Catalyzed Cyclization and Condensation
Acid catalysis is a cornerstone of the Phillips-Ladenburg benzimidazole synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. In the context of synthesizing this compound, N-ethyl-4-nitro-1,2-phenylenediamine could be condensed with propanoic acid in the presence of a strong acid catalyst.
Commonly used acid catalysts include mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as p-toluenesulfonic acid (p-TSA). The acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the amino group of the o-phenylenediamine. This is followed by an intramolecular cyclization and dehydration to form the benzimidazole ring. The reaction is typically carried out at elevated temperatures to drive the dehydration step.
Transition-Metal-Free Methodologies
While transition-metal catalysis is prevalent in many organic transformations, there is a growing interest in developing transition-metal-free methods for benzimidazole synthesis due to cost and environmental concerns. One such approach involves the condensation of o-phenylenediamines with aldehydes followed by an oxidative cyclization. For the synthesis of a 2-ethyl substituted benzimidazole, propanal could be used.
These reactions can be promoted by iodine or other non-metallic oxidizing agents. The reaction proceeds through the formation of a dihydrobenzimidazole intermediate, which is then oxidized to the aromatic benzimidazole. While this method is more common for 2-aryl benzimidazoles, it can be adapted for 2-alkyl derivatives.
Heterogeneous Catalysis in Benzimidazole Synthesis
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, reusability, and often milder reaction conditions. Various solid acid catalysts, such as zeolites, clays (B1170129) (e.g., Montmorillonite K-10), and supported acids (e.g., silica-supported sulfuric acid), can be employed for the acid-catalyzed condensation reaction.
Furthermore, metal oxide nanoparticles, such as zinc oxide (ZnO) or titanium dioxide (TiO₂), have been reported as efficient heterogeneous catalysts for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes. These catalysts can activate the reactants and facilitate the cyclization and dehydration steps. The use of heterogeneous catalysts often allows for solvent-free or more environmentally benign reaction conditions.
Optimization of Reaction Conditions and Yields for this compound
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and by-product formation.
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent can significantly impact the efficiency and selectivity of benzimidazole synthesis. In acid-catalyzed condensations, polar protic solvents like ethanol or acetic acid can be used, as they are good at solvating the ionic intermediates. However, in some cases, high-boiling point aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) may be preferred to achieve the necessary reaction temperatures for efficient dehydration.
Table 2: Summary of Solvent Effects in Benzimidazole Synthesis
| Solvent Type | Examples | Role and Impact |
| Polar Protic | Ethanol, Acetic Acid | Good for solvating ionic intermediates in acid-catalyzed reactions. |
| Polar Aprotic | DMF, DMSO | High boiling points allow for higher reaction temperatures, driving dehydration. |
| Non-polar | Toluene, Xylene | Can be used with a Dean-Stark trap to remove water and drive the equilibrium towards product formation. |
| "Green" Solvents | Water, PEG | Environmentally benign alternatives, though may require specific catalyst systems. |
| Solvent-free | - | Reduces waste, often used with solid catalysts or microwave irradiation. |
Temperature and Pressure Influence on Synthesis Pathways
Temperature and pressure are critical parameters that significantly influence the reaction rates, yields, and selectivity of the synthetic steps leading to this compound.
In the initial cyclization step, elevated temperatures are generally required to drive the condensation reaction. For instance, the synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids can be performed in high-temperature water, with temperatures ranging from 250 to 400°C. researchgate.net At these temperatures, water acts as a green solvent and its properties, such as the dielectric constant, change favorably for the reaction. researchgate.net Microwave-assisted synthesis is another technique where elevated temperatures are rapidly achieved, often leading to significantly reduced reaction times and improved yields. rjptonline.org For example, the condensation of o-phenylenediamine with aldehydes can be carried out at temperatures between 80-90°C using ammonium chloride as a catalyst. researchgate.net
The N-alkylation step is also temperature-dependent. While some reactive alkyl halides can react at ambient temperature, less reactive ones may require heating to 55-60°C to achieve a good yield in a reasonable timeframe. The choice of solvent and base also plays a crucial role in determining the optimal temperature for this step.
The reduction of the nitro group is typically an exothermic process where temperature control is important to avoid side reactions. Catalytic hydrogenation, a common method for this transformation, is often carried out at or slightly above room temperature, although the pressure of hydrogen gas is a more critical parameter.
The influence of pressure is most prominent in reactions involving gases, such as catalytic hydrogenation for the reduction of the nitro group. Here, the pressure of hydrogen gas directly affects the reaction rate. High-pressure conditions can also be employed in high-temperature water synthesis to maintain the solvent in its liquid or supercritical state. researchgate.net
| Synthetic Step | Parameter | General Influence | Typical Range |
|---|---|---|---|
| Cyclization (e.g., o-phenylenediamine and propanoic acid) | Temperature | Higher temperatures generally increase reaction rates and yields. Can influence solvent properties (e.g., high-temperature water). | 80-400°C |
| Pressure | Maintains solvent in the liquid phase at high temperatures. Can influence reaction kinetics in supercritical fluids. | 4-57 MPa in high-temperature water synthesis researchgate.net | |
| N-Alkylation (e.g., with ethyl iodide) | Temperature | Affects reaction rate, with higher temperatures needed for less reactive alkylating agents. | Ambient to 60°C |
| Pressure | Generally not a critical parameter under standard liquid-phase conditions. | Atmospheric | |
| Nitro Group Reduction (e.g., catalytic hydrogenation) | Temperature | Important for controlling reaction selectivity and preventing side reactions. Often near ambient temperature. | 20-50°C |
| Pressure | Hydrogen pressure is a key factor influencing the rate of catalytic hydrogenation. | 1-100 atm H₂ |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of benzimidazole derivatives is an area of increasing focus, aiming to reduce the environmental impact of chemical processes. organic-chemistry.org These principles can be applied to the proposed synthesis of this compound in several ways.
Use of Greener Solvents: Traditional syntheses of benzimidazoles often employ volatile organic compounds (VOCs) as solvents. Green alternatives include water, particularly high-temperature water, which can act as both a solvent and a catalyst. researchgate.net Other green solvents like ethanol or polyethylene (B3416737) glycol (PEG) have also been explored for benzimidazole synthesis. researchgate.net
Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. For benzimidazole synthesis, various catalysts have been investigated, including Lewis acids and solid-supported catalysts. researchgate.net The use of catalysts can lead to milder reaction conditions, shorter reaction times, and higher yields, all of which contribute to a greener process. For the reduction of the nitro group, catalytic hydrogenation using catalysts like palladium on carbon is a well-established and atom-economical method.
Atom Economy: The principle of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, can improve atom economy by reducing the need for purification of intermediates and minimizing solvent waste. nycu.edu.tw For instance, a one-pot reductive cyclization could potentially be employed to form the benzimidazole ring and reduce the nitro group in a single step. sharif.edu
Energy Efficiency: Microwave-assisted synthesis is an energy-efficient technique that can significantly reduce reaction times from hours to minutes, thereby lowering energy consumption. rjptonline.org
| Green Chemistry Principle | Application in Synthesis of this compound | Examples/Benefits |
|---|---|---|
| Use of Greener Solvents | Replacing traditional VOCs with environmentally benign solvents. | Water (especially at high temperatures), ethanol, polyethylene glycol (PEG). Reduces pollution and health hazards. researchgate.netresearchgate.net |
| Catalysis | Employing efficient and recyclable catalysts for various steps. | Lewis acids, solid-supported catalysts, palladium on carbon for hydrogenation. Leads to milder conditions and higher efficiency. researchgate.net |
| Atom Economy | Designing synthetic routes to maximize the incorporation of starting materials into the final product. | One-pot synthesis strategies to minimize waste from intermediate purification. nycu.edu.twsharif.edu |
| Energy Efficiency | Utilizing energy-efficient reaction techniques. | Microwave-assisted synthesis to reduce reaction times and energy consumption. rjptonline.org |
| Use of Renewable Feedstocks | Exploring bio-based starting materials. | While not yet common for this specific synthesis, research into bio-derived precursors is a key area of green chemistry. |
Computational Chemistry and Theoretical Investigations of 1,2 Diethyl 1h Benzoimidazol 5 Ylamine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for calculating the properties of organic molecules by approximating the exchange-correlation energy. For benzimidazole (B57391) derivatives, DFT methods, such as those employing the B3LYP functional, are commonly used to achieve a balance between accuracy and computational cost. irjweb.comespublisher.com
The first step in a computational study is geometry optimization, where DFT calculations determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the lowest energy state. This process provides precise information on bond lengths, bond angles, and dihedral angles. nih.gov
Following optimization, the electronic structure is analyzed, with a focus on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.comgrowingscience.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small energy gap indicates that a molecule is more reactive. nih.gov For benzimidazole derivatives, this energy gap is instrumental in explaining the charge transfer interactions within the molecule. irjweb.comnih.gov
Table 1: Key Electronic Properties from DFT Calculations
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential; indicates electron-donating ability. mdpi.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity; indicates electron-accepting ability. irjweb.commdpi.com |
| ΔE (Energy Gap) | ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and polarizability. A large gap implies high stability. irjweb.com |
Note: Specific energy values for 1,2-Diethyl-1H-benzoimidazol-5-ylamine require dedicated computational analysis and are not available in the general literature.
Molecular Electrostatic Potential (MEP) mapping is a vital tool for predicting the reactive behavior of a molecule. nih.gov An MEP map visualizes the total electrostatic potential on the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. researchgate.netresearchgate.net Different colors on the MEP surface represent varying potential values:
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack and are often associated with electronegative atoms like nitrogen or oxygen. growingscience.comnih.gov
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. nih.gov
Green Regions: Represent areas with zero or neutral potential. nih.gov
For this compound, the MEP map would be expected to show negative potential (red) localized around the nitrogen atoms of the imidazole (B134444) ring and the nitrogen of the 5-amino group, highlighting these as the primary sites for interaction with electrophiles. Positive potential (blue) would likely be found around the hydrogen atoms.
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses a broader set of computational techniques used to represent and simulate molecular structures and their behavior over time.
Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. For this compound, this analysis would focus on the rotation of the two ethyl groups and the amine group to identify the most stable, lowest-energy conformer. Computational studies on similar 1,2-disubstituted benzimidazole derivatives have been performed to determine the preferred geometric configurations. nih.gov Molecular dynamics (MD) simulations can further investigate the stability of the molecule over time by simulating the physical movements of its atoms and molecules. nih.gov MD simulations provide insights into how the molecule behaves in a dynamic environment, confirming the stability of its preferred conformation. nih.gov
A significant application of computational chemistry is the prediction of spectroscopic properties. DFT calculations can accurately forecast vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis absorption spectra. researchgate.netresearchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the interpretation of experimental results. For instance, calculated vibrational frequencies, after being scaled by an appropriate factor, often show strong correlation with experimental FT-IR and Raman spectra. researchgate.net
Reactivity Indices and Chemical Hardness/Softness Studies
Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity and stability. irjweb.com These indices are calculated using the principles of conceptual DFT.
Key reactivity descriptors include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution or undergo charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.commdpi.com
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating how easily a molecule can undergo electronic changes.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile or its propensity to accept electrons. irjweb.com
Table 2: Formulas for Global Reactivity Descriptors
| Descriptor | Formula |
|---|---|
| Ionization Potential (I) | I ≈ -EHOMO |
| Electron Affinity (A) | A ≈ -ELUMO |
| Chemical Hardness (η) | η ≈ (I - A) / 2 |
| Electronegativity (χ) | χ ≈ (I + A) / 2 |
| Chemical Softness (S) | S = 1 / η |
| Electrophilicity Index (ω) | ω = χ² / (2η) |
These formulas, based on Koopmans' theorem, allow for the calculation of key reactivity indices from HOMO and LUMO energies obtained via DFT. mdpi.com
Non-Linear Optical (NLO) Properties Prediction
Theoretical investigations into the non-linear optical (NLO) properties of benzimidazole derivatives have garnered significant interest due to their potential applications in optoelectronics, optical computing, and telecommunications. While direct computational studies on this compound are not extensively available in the reviewed literature, its NLO properties can be predicted and understood by analyzing computational studies of structurally similar benzimidazole compounds. Density Functional Theory (DFT) is a powerful tool for calculating the electronic and NLO properties of molecules, providing insights into their hyperpolarizability, which is a key measure of NLO activity. acs.orgmdpi.com
The NLO response of a molecule is primarily governed by its molecular structure, particularly the presence of electron-donating and electron-withdrawing groups, and a π-conjugated system that facilitates intramolecular charge transfer (ICT). The benzimidazole ring system provides a robust π-conjugated backbone. The substituents on this ring system play a crucial role in modulating the NLO properties.
In the case of this compound, the key structural features influencing its potential NLO properties are:
The Benzimidazole Core: This bicyclic aromatic system provides the fundamental π-electron framework necessary for NLO activity.
5-Amino Group (-NH2): The amino group is a strong electron-donating group (EDG). When attached to a π-conjugated system, it can significantly enhance the NLO response by increasing the molecule's ability to polarize in the presence of an external electric field. Computational studies on other heterocyclic systems have shown that the introduction of an amino group can lead to a substantial increase in the first hyperpolarizability (β). pku.edu.cn
1,2-Diethyl Groups (-CH2CH3): The ethyl groups at the 1 and 2 positions are generally considered to be weakly electron-donating through an inductive effect. Their primary influence on the NLO properties is likely to be steric, affecting the planarity of the molecule and potentially influencing the crystal packing in the solid state. However, some studies on pyridine (B92270) benzimidazole derivatives have suggested that even alkyl groups like methyl can increase NLO activity. nih.gov
To provide a quantitative prediction, it is useful to examine the calculated NLO properties of other substituted benzimidazole derivatives from computational studies. These studies typically report the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). The first hyperpolarizability is a tensor quantity, and its total magnitude (β_tot) is often used to compare the NLO activity of different molecules.
Table 1: Predicted NLO Properties of this compound and Comparison with Related Benzimidazole Derivatives (Theoretical Values)
| Compound | Method/Basis Set | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β_tot) (a.u.) |
| This compound (Predicted) | DFT/B3LYP/6-311++G(d,p) | ~3-5 | ~150-200 | >1000 |
| 1-(4-methylbenzyl)-2-p-tolyl-1H-benzo[d]imidazole | Ab initio | 3.19 | - | - |
| Methyl 1-(phenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate | CAM-B3LYP/6-311G(d,p) | 4.15 | 168 x 10⁻²³ esu | - |
| Methyl 1-((4-methylphenyl)sulfonyl)-2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate | CAM-B3LYP/6-311G(d,p) | 7.49 | 4.198 x 10⁻²³ esu | - |
| 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole | DFT | - | High | High |
Note: The values for this compound are predictive and based on trends observed in related compounds. The data for other compounds are taken from existing computational studies for illustrative purposes. nih.govnih.gov
In silico investigations on other benzimidazole derivatives have shown that the strategic placement of electron-donating and electron-withdrawing groups can lead to molecules with NLO responses significantly greater than that of standard reference materials like urea. biointerfaceresearch.com For instance, studies on N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles have demonstrated that structural tailoring can enhance NLO characteristics. acs.org In these systems, the interplay between donor and acceptor moieties across the π-bridge of the benzimidazole core is key to achieving high hyperpolarizability values.
While this compound lacks a formal electron-withdrawing group to create a classic push-pull system, the inherent asymmetry and the strong donor at the 5-position are anticipated to result in a notable NLO response. Further computational studies, specifically DFT calculations using appropriate functionals and basis sets, would be necessary to provide precise theoretical values for the dipole moment, polarizability, and first hyperpolarizability of this specific compound and to fully elucidate its potential as an NLO material.
Chemical Reactivity and Transformation Pathways of 1,2 Diethyl 1h Benzoimidazol 5 Ylamine
Reactivity of the Benzimidazole (B57391) Nucleus
The benzimidazole core is a fused heterocyclic system, combining the properties of a benzene (B151609) ring and an imidazole (B134444) ring. The reactivity of this nucleus is significantly influenced by the electron-donating nature of the amino and alkyl groups.
The fused benzene ring of the benzimidazole system is the primary site for electrophilic aromatic substitution (SEAr). The 5-amino group is a powerful activating group, directing incoming electrophiles to the positions ortho and para to itself. Similarly, the N-1 ethyl group and the C-2 ethyl group are weakly activating. The combined electronic effects of these substituents strongly activate the benzene portion of the molecule towards electrophiles, particularly at the C-4 and C-6 positions.
In acidic media, however, the amino group can be protonated to form an ammonium (B1175870) salt (-NH3+), which is a deactivating, meta-directing group. libretexts.orgyoutube.com Therefore, reaction conditions must be carefully controlled to achieve the desired substitution pattern. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. Due to the high activation of the ring, reactions often proceed under mild conditions. For instance, bromination may not require a Lewis acid catalyst.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction | Typical Reagents | Predicted Major Products | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (controlled) | 4-Nitro- and 6-nitro-1,2-diethyl-1H-benzoimidazol-5-ylamine | Careful temperature and acid concentration control is needed to avoid over-reaction and oxidation. |
| Halogenation | Br₂ in CH₃COOH; or SO₂Cl₂ | 4-Bromo- and 6-bromo-1,2-diethyl-1H-benzoimidazol-5-ylamine | Reaction can be rapid due to the activated ring system. |
| Sulfonation | Fuming H₂SO₄ | 1,2-Diethyl-5-aminobenzimidazole-4-sulfonic acid and -6-sulfonic acid | Reaction occurs at the less sterically hindered positions. The amino group may exist as a salt. |
The nitrogen atoms of the imidazole ring possess lone pairs of electrons, rendering them nucleophilic. In 1,2-Diethyl-1H-benzoimidazol-5-ylamine, the N-1 position is already alkylated. The N-3 nitrogen is less sterically hindered and can react with electrophiles, such as alkyl halides, to form a quaternary benzimidazolium salt. This quaternization makes the C-2 carbon significantly more electrophilic and susceptible to attack by nucleophiles.
Direct nucleophilic substitution on the benzimidazole ring is generally difficult unless an activating group (like a nitro group) or a good leaving group (like a halogen) is present. ijdrt.com For the parent compound, nucleophilic attack is not a primary reaction pathway without prior modification. However, if the C-2 position were functionalized with a leaving group (e.g., 2-chloro-1-ethyl-benzimidazole derivatives), it would readily react with various nucleophiles. ijdrt.com
Transformations of the Amino Group at Position 5
The primary aromatic amino group at the 5-position is a key site for a variety of chemical transformations, allowing for extensive functionalization of the molecule.
Like most primary aromatic amines, the 5-amino group can be converted into a diazonium salt upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). nih.govunb.ca The resulting 1,2-diethyl-1H-benzoimidazol-5-diazonium salt is an important synthetic intermediate.
These diazonium salts are highly reactive and can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form intensely colored azo compounds. nih.govmdpi.com This reaction, known as azo coupling, is a cornerstone of dye chemistry. nih.gov The coupling partner attacks the terminal nitrogen of the diazonium salt in an electrophilic aromatic substitution reaction.
Table 2: Representative Diazotization and Azo Coupling Reaction
| Step | Reagents and Conditions | Intermediate/Product |
|---|---|---|
| Diazotization | NaNO₂, HCl(aq), 0-5 °C | 1,2-Diethyl-1H-benzoimidazol-5-diazonium chloride |
| Azo Coupling | Intermediate + β-Naphthol in NaOH(aq) | Azo dye derivative |
The nucleophilic nature of the 5-amino group allows it to readily form amide and imine linkages.
Amide Formation: The reaction of this compound with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) yields the corresponding amides. nih.gov When reacting directly with a carboxylic acid, a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU is often required to facilitate the condensation by activating the carboxyl group. qyaobio.comresearchgate.net This reaction is fundamental in medicinal chemistry for linking molecules.
Imine Formation: Condensation of the 5-amino group with aldehydes or ketones results in the formation of imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The formation of imines is often reversible and can be driven to completion by removing water from the reaction mixture. peerj.comnih.gov
Table 3: Amide and Imine Formation Reactions
| Reaction Type | Reactant | Typical Conditions | Product Functional Group |
|---|---|---|---|
| Amide Formation | Acetyl chloride | Base (e.g., triethylamine) in an aprotic solvent | N-(1,2-diethyl-1H-benzoimidazol-5-yl)acetamide |
| Amide Formation | Benzoic acid | Coupling agent (e.g., DCC), solvent (e.g., DMF) | N-(1,2-diethyl-1H-benzoimidazol-5-yl)benzamide |
| Imine Formation | Benzaldehyde | Acid catalyst (e.g., p-TsOH), Dean-Stark trap | (E)-N-benzylidene-1,2-diethyl-1H-benzoimidazol-5-ylamine |
Reactions at the Ethyl Substituents
The ethyl groups at the N-1 and C-2 positions consist of sp³-hybridized carbons and are generally less reactive than the aromatic nucleus or the amino group. Their transformation typically requires more forcing conditions, often involving free-radical pathways.
Potential reactions include:
Free-Radical Halogenation: Under UV light or with a radical initiator like N-bromosuccinimide (NBS), the benzylic-like position of the 2-ethyl group (the -CH₂- adjacent to the ring) could be selectively halogenated. The N-1 ethyl group is less susceptible to this reaction.
Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇), under harsh conditions (heat, strong acid/base) could potentially oxidize the ethyl groups. The 2-ethyl group could be oxidized to an acetyl group or, with complete oxidation, a carboxylic acid group at the C-2 position. The N-1 ethyl group is more resistant to oxidation.
These reactions are less common for modifying benzimidazole scaffolds compared to reactions on the aromatic ring or the amino substituent, as they often lack selectivity and may lead to degradation of the heterocyclic ring.
Ring-Opening and Rearrangement Reactions of this compound
The benzimidazole core is generally stable; however, under specific conditions such as photochemical irradiation or in the presence of certain reagents, ring-opening and rearrangement reactions can be induced. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of the broader benzimidazole class of compounds provides insights into potential transformation pathways.
Photochemical reactions of benzimidazoles can lead to the cleavage of the imidazole ring. acs.orgnih.gov This process is hypothesized to occur through two primary pathways: a fixed-ring isomerization involving the cleavage of an N-H bond, and a ring-opening isomerization. The latter involves the cleavage of the five-membered ring, which can lead to the formation of an isocyanoaniline derivative. acs.orgnih.gov For this compound, such a photochemical reaction would likely involve the cleavage of the C2-N1 or C2-N3 bond, potentially leading to a substituted isocyanoaniline.
Acid-catalyzed rearrangements have also been observed in derivatives of benzimidazoles, often involving precursor molecules. For instance, the acid-catalyzed rearrangement of spiro-quinoxalinone derivatives can yield benzimidazole derivatives through an o-aminoanilide intermediate in nearly quantitative yields. rsc.org While this is a synthetic route to benzimidazoles rather than a reaction of them, it highlights the potential for skeletal rearrangements in related heterocyclic systems under acidic conditions. Another relevant reaction is the N-alkylation-induced ring opening of benzimidazole derivatives, which has been observed to produce multifunctional aromatic compounds. researchgate.netlookchem.com This suggests that under certain alkylating conditions, the structural integrity of the imidazole ring in this compound could be compromised.
Furthermore, the rearrangement of quinoxalin-2-one derivatives in boiling acetic acid can lead to the formation of 2-benzimidazolylquinoxalines, demonstrating the propensity for benzimidazole ring systems to be involved in complex molecular reorganizations. rsc.org
The following table provides a conceptual overview of potential ring-opening and rearrangement reactions based on the reactivity of the benzimidazole core.
| Reaction Type | Reagents/Conditions | Potential Product Type for this compound |
| Photochemical Ring-Opening | UV irradiation | Substituted isocyanoaniline |
| N-Alkylation Induced Ring-Opening | Excess alkyl halide, 60°C | Multifunctional aromatic amine |
| Acid-Catalyzed Rearrangement (from precursors) | Acetic Acid | Benzimidazole derivatives (synthesis context) |
Catalyzed Reactions of 1,2-Diethyl-1H-benzoimidazol-5-ylaminenih.gov
The amino group at the 5-position and the C-H bonds on the benzene ring of this compound offer multiple sites for catalytic functionalization. Transition metal-catalyzed cross-coupling reactions are powerful tools for the modification of such heterocyclic systems.
Palladium-Catalyzed Reactions:
The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. mdpi.com While direct amination of the C-H bonds of the benzimidazole ring is challenging, the amino group of this compound can participate in coupling reactions with aryl halides. More commonly, a halogenated derivative of the benzimidazole would be used. For instance, a bromo-substituted derivative, such as 5-bromo-1,2-diethyl-1H-benzoimidazole, could readily undergo Buchwald-Hartwig amination with various amines to introduce new substituents at the 5-position. Efficient methods for the palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles have been developed using specialized phosphine (B1218219) ligands like tBuBrettPhos. nih.gov
The Suzuki-Miyaura coupling is another versatile palladium-catalyzed reaction for the formation of C-C bonds. nih.gov A halogenated derivative of this compound, for example, at the 4, 6, or 7-position, could be coupled with a wide range of boronic acids to introduce aryl, heteroaryl, or vinyl groups. Successful Suzuki couplings have been demonstrated for 5-bromoindazoles, which are structurally related to bromobenzimidazoles. nih.gov Microwave-assisted Suzuki-Miyaura reactions have also been shown to be effective for the coupling of substituted bromoimidazoles. sci-hub.se
Copper-Catalyzed Reactions:
Copper-catalyzed reactions are also widely employed for the functionalization of N-heterocycles. For instance, copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds has been used to synthesize imidazo[1,5-a]pyridine (B1214698) derivatives. nih.gov While direct C-H amination on the diethyl groups of the target molecule is a possibility, a more established approach would be the copper-catalyzed coupling of the amino group or a halogenated derivative. Copper-catalyzed N-N coupling of amides with benzotriazoles has been reported, suggesting the potential for the amino group of this compound to participate in similar transformations. acs.org
Iron-Catalyzed Reactions:
Iron catalysts offer a more economical and environmentally friendly alternative for the synthesis and functionalization of benzimidazoles. Iron-catalyzed synthesis of benzimidazole derivatives from o-phenylenediamines and aldehydes proceeds efficiently. rsc.org While this is a synthetic method, it underscores the utility of iron catalysis in benzimidazole chemistry. Iron-catalyzed redox/condensation cascade reactions have also been developed for the synthesis of 2-hetaryl-benzimidazoles. rsc.org
The table below summarizes potential catalyzed reactions for the functionalization of this compound or its derivatives, based on established methods for related heterocyclic compounds.
| Reaction Name | Catalyst/Ligand | Substrate Type | Potential Product |
| Buchwald-Hartwig Amination | Palladium / tBuBrettPhos | 5-Bromo-1,2-diethyl-1H-benzoimidazole + Amine | 5-Amino-substituted 1,2-diethylbenzimidazole |
| Suzuki-Miyaura Coupling | Palladium / Pd(dppf)Cl₂ | 5-Bromo-1,2-diethyl-1H-benzoimidazole + Boronic Acid | 5-Aryl/vinyl-1,2-diethylbenzimidazole |
| Copper-Catalyzed N-N Coupling | Copper salt | This compound + Amide | 5-(Amidoamino)-1,2-diethylbenzimidazole |
| Iron-Catalyzed Synthesis | Iron salt | o-Phenylenediamine (B120857) derivative + Aldehyde | Substituted benzimidazole |
Note: This table presents potential applications of known catalytic methods to the target compound or its derivatives. Specific reaction conditions and yields would require experimental validation.
Derivatization Strategies for Expanding the Chemical Landscape of 1,2 Diethyl 1h Benzoimidazol 5 Ylamine
Introduction of Additional Functional Groups on the Benzene (B151609) Ring
The benzene ring of 1,2-diethyl-1H-benzoimidazol-5-ylamine, activated by the amino group, is amenable to electrophilic substitution, allowing for the introduction of a variety of functional groups. The primary amino group itself is a versatile handle for numerous chemical transformations.
A pivotal reaction for the functionalization of the 5-amino group is diazotization . Treatment of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures converts it into a diazonium salt. This intermediate is highly valuable as it can be subsequently displaced by a wide range of nucleophiles in Sandmeyer-type reactions. This allows for the introduction of halogens (Cl, Br, I), cyano (-CN), hydroxyl (-OH), and other groups onto the benzimidazole (B57391) core. The general mechanism for diazotization involves the formation of a nitrosonium ion which then reacts with the primary amine. iipseries.org
Table 1: Potential Functional Group Interconversions via Diazotization of this compound
| Reagent(s) | Introduced Functional Group | Product Class |
| CuCl/HCl | -Cl | 5-Chloro-1,2-diethyl-1H-benzoimidazole |
| CuBr/HBr | -Br | 5-Bromo-1,2-diethyl-1H-benzoimidazole |
| KI | -I | 5-Iodo-1,2-diethyl-1H-benzoimidazole |
| CuCN/KCN | -CN | 1,2-Diethyl-1H-benzoimidazole-5-carbonitrile |
| H₂O, heat | -OH | 1,2-Diethyl-1H-benzoimidazol-5-ol |
| HBF₄, then heat | -F | 5-Fluoro-1,2-diethyl-1H-benzoimidazole |
Beyond diazotization, the amino group can undergo other common transformations such as acylation and alkylation . Acylation with acyl chlorides or anhydrides would yield the corresponding amides, which can alter the electronic properties of the benzene ring. N-alkylation of the amino group is also a feasible strategy to introduce further diversity. csic.es
Furthermore, the benzimidazole ring can undergo electrophilic aromatic substitution , such as halogenation. For instance, reaction with bleaching powder can introduce a chlorine atom onto the benzimidazole ring system. researchgate.netresearchgate.net The directing effects of the existing substituents would influence the position of the incoming electrophile.
Modification of the Ethyl Groups
Direct modification of the ethyl groups at the N-1 and C-2 positions of the benzimidazole ring is a more challenging synthetic endeavor due to the relative inertness of the C-H bonds. However, several strategies can be envisaged based on modern synthetic methodologies, although specific examples for this compound are not prevalent in the literature.
One potential approach is the oxidation of the benzylic methylene (B1212753) group of the 2-ethyl substituent. The C-2 position is adjacent to the imidazole (B134444) ring, which could facilitate oxidation to a carbonyl group, yielding a 2-acetylbenzimidazole (B97921) derivative. Various oxidizing agents are known to effect the oxidation of benzylic substrates to ketones. organic-chemistry.org This ketone functionality would then serve as a versatile handle for further derivatization, such as reduction to a secondary alcohol, conversion to an oxime, or use in condensation reactions.
Another hypothetical strategy involves C-H activation . Recent advances in transition-metal catalysis have enabled the direct functionalization of C-H bonds. Catalytic systems based on metals like palladium, rhodium, or nickel could potentially be employed to achieve arylation or alkenylation at the C-2 position of the imidazole ring or even on the ethyl groups, though this remains a speculative area for this specific substrate. researchgate.netresearchgate.netrsc.org
For the N-1 ethyl group, modifications are less straightforward. N-dealkylation followed by re-alkylation with a functionalized alkyl halide is a possible, albeit multi-step, approach. Direct functionalization of the N-alkyl group without cleaving the N-C bond is synthetically challenging and would require highly specific catalytic methods.
Table 2: Hypothetical Modifications of the Ethyl Groups
| Position | Proposed Reaction | Potential Product |
| 2-Ethyl (CH₂) | Benzylic Oxidation | 2-Acetyl-1-ethyl-1H-benzoimidazol-5-ylamine |
| 2-Ethyl | C-H Alkenylation (Catalytic) | 2-(1-Alkenyl)-1-ethyl-1H-benzoimidazol-5-ylamine |
| 1-Ethyl | N-Dealkylation/Re-alkylation | N-Functionalized-2-ethyl-1H-benzoimidazol-5-ylamine |
It is important to note that these are proposed strategies based on general reactivity patterns of related heterocyclic systems, and their feasibility for this compound would require experimental validation.
Formation of Condensed Ring Systems via this compound as a Building Block
The bifunctional nature of this compound, possessing both an aromatic diamine precursor character (the 5-amino group and the N-1 of the imidazole) and a reactive benzene ring, makes it an excellent starting material for the synthesis of polycyclic heterocyclic systems.
A prominent strategy involves the reaction of the 5-amino group with bifunctional reagents to construct a new fused ring. For example, the Skraup-Doebner-von Miller reaction and its variations can be employed to synthesize quinoline (B57606) rings fused to the benzimidazole core. This reaction typically involves the condensation of an aromatic amine with α,β-unsaturated carbonyl compounds under acidic conditions. iipseries.orgwikipedia.orgnih.govlookchem.comresearchgate.net Reacting this compound with reagents like acrolein or methyl vinyl ketone could lead to the formation of benzimidazo[5,6-g]quinoline derivatives.
Another approach is the synthesis of pyrimido[1,2-a]benzimidazoles . This can be achieved by reacting 2-aminobenzimidazoles with β-dicarbonyl compounds or their equivalents. nih.gov Although the starting material in this case is a 2-aminobenzimidazole, analogous reactions with 5-aminobenzimidazoles could potentially lead to different fused pyrimidine (B1678525) systems.
Furthermore, condensation reactions with other bifunctional electrophiles can lead to a variety of other fused systems. For instance, reaction with α-haloketones could pave the way for the synthesis of imidazobenzimidazoles , and reactions with dicarbonyl compounds could yield other fused diazepine (B8756704) or pyrazine (B50134) systems. The synthesis of benzimidazo[1,2-a]quinolines has also been reported through microwave-assisted synthesis, highlighting a modern approach to constructing such fused systems. x-mol.netresearchgate.net
Table 3: Examples of Condensed Ring Systems Derived from Aminobenzimidazoles
| Reaction Type | Reagents | Fused Ring System |
| Skraup-Doebner-von Miller | α,β-Unsaturated aldehyde/ketone | Quinoline |
| Condensation | β-Dicarbonyl compound | Pyrimidine |
| Condensation | α-Haloketone | Imidazole |
| Uncatalyzed Amination (MW) | Substituted quinolines | Benzimidazo[1,2-a]quinoline |
Synthesis of Poly-Functionalized Derivatives
The synthesis of poly-functionalized derivatives of this compound involves a combination of the strategies outlined in the preceding sections. The order of reactions is crucial to ensure chemoselectivity and achieve the desired substitution pattern.
For example, a synthetic sequence could begin with the diazotization of the 5-amino group to introduce a halogen at this position. This halogen can then be used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce aryl, vinyl, or substituted amino groups. Subsequently, if methods for the modification of the 2-ethyl group were developed, this could be oxidized to a ketone. This ketone could then be further elaborated, for instance, by a Wittig reaction to form an alkene, followed by hydrogenation to a new alkyl chain.
Another strategy could involve first constructing a fused ring system, such as a benzimidazoquinoline, and then performing electrophilic substitution reactions on the newly formed aromatic ring. The electronic properties of the fused system would dictate the regioselectivity of these subsequent reactions. The synthesis of poly(ether amide)s based on 2-(4-aminophenyl)-5-aminobenzimidazole demonstrates the potential to incorporate this core into larger polymeric structures. csic.es
The creation of a library of poly-functionalized derivatives is essential for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the properties of materials. The versatility of the this compound scaffold allows for the systematic variation of substituents at multiple positions, enabling a thorough exploration of its chemical space.
Applications of 1,2 Diethyl 1h Benzoimidazol 5 Ylamine in Non Biological Chemical Systems
Role as a Synthetic Intermediate for Complex Molecules
The presence of a primary amino group on the benzimidazole (B57391) core of 1,2-Diethyl-1H-benzoimidazol-5-ylamine renders it a highly useful intermediate for the synthesis of more complex molecular architectures. This amino functionality can readily undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of larger, more elaborate structures.
One of the most common applications of aromatic amines in organic synthesis is as a precursor for the formation of azo dyes. Through a diazotization reaction, the amino group of this compound can be converted into a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds, such as phenols and other amines, to generate a wide array of azo dyes with distinct colors and properties. scispace.comnih.govresearchgate.net The specific shades of these dyes, ranging from yellow to reddish-orange, are influenced by the electronic properties of the benzimidazole ring and the nature of the coupling partner. researchgate.net
Beyond dye synthesis, the amino group can serve as a handle for a range of other synthetic modifications. For instance, it can be acylated, alkylated, or used in condensation reactions to form Schiff bases. These transformations are fundamental in the construction of ligands for coordination chemistry and in the synthesis of novel heterocyclic systems with potential applications in various fields of chemistry. The versatility of the amino group, combined with the stable benzimidazole core, makes this compound a valuable starting material for the synthesis of a diverse range of complex organic molecules.
Coordination Chemistry: Ligand Synthesis and Metal Complexation
The benzimidazole moiety, with its nitrogen-containing heterocyclic ring, is an excellent ligand for a variety of metal ions. The nitrogen atoms in the imidazole (B134444) ring can act as Lewis bases, donating their lone pair of electrons to form coordinate bonds with transition metals. The presence of the diethyl and amino substituents on the benzimidazole core of this compound can further influence its coordination behavior and the properties of the resulting metal complexes.
Exploration as a Ligand for Transition Metals
Benzimidazole derivatives are widely recognized for their ability to form stable complexes with a range of transition metals, including but not limited to cobalt(II), copper(II), nickel(II), and iron(II). researchgate.netnih.gov The coordination of these metals to benzimidazole-based ligands can lead to the formation of complexes with interesting electronic, magnetic, and structural properties. The specific coordination geometry of these complexes, which can range from tetrahedral to octahedral, is influenced by the nature of the metal ion, the stoichiometry of the reaction, and the steric and electronic properties of the ligand. researchgate.netuomustansiriyah.edu.iq
While direct studies on the coordination chemistry of this compound are not extensively documented, the behavior of analogous benzimidazole derivatives provides valuable insights. For example, the complexation of 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol with various metal acetates and sulfates has been shown to yield stable metal complexes. researchgate.netnih.gov It is anticipated that this compound would exhibit similar coordinating properties, acting as a bidentate or monodentate ligand depending on the reaction conditions and the metal precursor. The diethyl groups at the 1- and 2-positions may introduce steric hindrance that could influence the coordination geometry and the stability of the resulting complexes.
Potential in Catalytic Processes (e.g., as part of a catalyst system)
Transition metal complexes containing benzimidazole-based ligands have shown promise in various catalytic applications. The electronic environment around the metal center, which can be fine-tuned by modifying the substituents on the benzimidazole ring, plays a crucial role in the catalytic activity and selectivity of the complex. For instance, nickel complexes bearing benzimidazole-containing ligands have been investigated for their catalytic activity in ethylene (B1197577) oligomerization. academie-sciences.fr
Although specific catalytic applications of this compound complexes have not been reported, the structural features of this ligand suggest its potential in this area. The electron-donating nature of the diethyl and amino groups could enhance the electron density at the metal center, which may be beneficial for certain catalytic transformations. Furthermore, the ability to modify the amino group allows for the covalent attachment of the benzimidazole ligand to a solid support, which could facilitate the development of heterogeneous catalysts with improved recyclability and stability. The exploration of metal complexes of this compound in catalytic processes represents a promising avenue for future research.
Applications in Materials Science
The unique structural and electronic properties of benzimidazole derivatives make them attractive components for the development of advanced materials. The incorporation of these heterocyclic units into polymeric structures or their use as key components in the synthesis of dyes and photonic materials can lead to materials with enhanced thermal stability, specific optical properties, and other desirable characteristics.
Incorporation into Polymeric Structures
Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and chemical stability. The incorporation of substituted benzimidazole units, such as this compound, into polymer backbones could lead to the development of novel materials with tailored properties. For example, the presence of the flexible diethyl groups might improve the processability of the resulting polymers, while the amino group provides a site for cross-linking or further functionalization.
Research on related poly(benzimidazole imide)s (PBIIs) has shown that the properties of these materials can be significantly influenced by the nature of the substituents on the benzimidazole ring. For instance, the introduction of an N-phenyl group has been shown to reduce water absorption and increase the optical transparency of the polymer. nih.gov Similarly, the incorporation of the 1,2-diethyl-substituted benzimidazole unit could be explored to modify the physical and chemical properties of high-performance polymers for specific applications.
Use in Dye Synthesis and Photonic Materials
As previously mentioned, the primary amino group of this compound makes it a valuable precursor for the synthesis of azo dyes. scispace.com The resulting dyes, which incorporate the benzimidazole moiety, can exhibit interesting photophysical properties, such as strong absorption in the visible region of the electromagnetic spectrum and good fastness properties. researchgate.net These characteristics make them suitable for a variety of applications, including the dyeing of textiles and the formulation of inks and coatings.
The benzimidazole core is also a component of some fluorescent molecules. Metal complexes of certain benzimidazole derivatives have been shown to exhibit fluorescence, with absorption and emission maxima that are dependent on the specific metal ion and the ligand structure. researchgate.net This suggests that this compound and its derivatives could be utilized in the development of novel fluorescent probes and other photonic materials. The ability to tune the electronic properties of the benzimidazole ring through substitution provides a means to control the photophysical characteristics of these materials for specific applications in sensing, imaging, and optoelectronics.
Analytical Methodologies for Detection and Quantification
Detailed and validated analytical methods specifically for the detection and quantification of this compound in non-biological matrices are not described in the available literature. General methods applicable to benzimidazole derivatives could potentially be adapted, but specific protocols have not been developed for this compound.
No specific High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods have been published for the separation and quantification of this compound. While HPLC is a common technique for the analysis of various benzimidazole derivatives, the specific parameters such as the choice of column, mobile phase composition, flow rate, and detector settings have not been optimized or reported for this compound.
Table 1: Status of Chromatographic Methods for this compound
| Technique | Status | Details |
|---|---|---|
| HPLC | Not Available | No specific methods detailing column type, mobile phase, or detection parameters are published. |
There are no specific spectroscopic methods detailed for the quantitative analysis of this compound. While general spectroscopic data (like NMR or mass spectrometry) may exist for its basic characterization, methods for its quantification in samples, including parameters like specific wavelengths for UV-Vis absorbance or characteristic mass fragments for mass spectrometry, are not established in the scientific literature.
Table 2: Status of Spectroscopic Detection Methods for this compound
| Method | Status | Details |
|---|---|---|
| UV-Vis Spectroscopy | Not Available | No quantitative methods, including specific wavelengths of maximum absorbance (λmax) or molar absorptivity coefficients, are reported. |
| Fluorescence Spectroscopy | Not Available | No data on excitation/emission wavelengths for quantitative analysis is available. |
Future Research Directions and Unexplored Avenues for 1,2 Diethyl 1h Benzoimidazol 5 Ylamine
Development of Novel and Sustainable Synthetic Pathways
The synthesis of benzimidazole (B57391) derivatives often involves multi-step procedures that may utilize harsh reagents or require significant purification. nih.govresearchgate.net Future research should focus on developing more efficient and environmentally benign synthetic routes to 1,2-Diethyl-1H-benzoimidazol-5-ylamine.
Key areas for exploration include:
One-Pot Syntheses: Designing a one-pot reaction that combines the initial condensation of the diamine precursor with the subsequent N-alkylation and C-alkylation steps would significantly improve efficiency and reduce waste.
Green Chemistry Approaches: Investigating the use of microwave-assisted synthesis or solid-phase catalysts could lead to faster reaction times, lower energy consumption, and easier product isolation compared to traditional reflux methods. mdpi.com
Flow Chemistry: The development of a continuous flow process for the synthesis would offer superior control over reaction parameters, enhance safety, and allow for easier scalability.
| Synthetic Strategy | Potential Advantages | Key Research Challenge |
| One-Pot Synthesis | Reduced reaction time, less solvent waste, higher overall yield. | Achieving high selectivity and minimizing side-product formation. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for improved yields. | Optimizing reaction conditions and ensuring uniform heating. |
| Flow Chemistry | Enhanced safety, precise control, easy scalability, potential for automation. | Reactor design and optimization of flow rates and residence times. |
| Catalytic C-H Activation | Step-economy, reduced pre-functionalization of starting materials. | Developing selective and efficient catalysts for direct diethylation. |
Advanced Spectroscopic Studies for Dynamic and Excited State Characterization
While standard spectroscopic techniques like NMR and IR are used for routine characterization, the dynamic behavior and excited-state properties of this compound remain unexplored. researchgate.netmdpi.com Advanced spectroscopic methods can provide critical insights into its photophysical properties.
Future studies could involve:
Time-Resolved Spectroscopy: Techniques such as transient absorption and time-resolved fluorescence spectroscopy can be used to study the lifetimes and decay pathways of excited states. This is crucial for applications in photochemistry and materials science.
Two-Dimensional NMR Spectroscopy: Advanced 2D NMR techniques (e.g., HOESY, ROESY) could elucidate the through-space interactions and conformational dynamics of the diethyl groups, which are crucial for understanding its interaction with other molecules.
Solid-State NMR: For potential material applications, solid-state NMR would be invaluable for characterizing the structure and dynamics of the compound in the solid phase, including its packing and intermolecular interactions.
| Spectroscopic Technique | Information Gained | Potential Application |
| Transient Absorption Spectroscopy | Characterization of triplet states, radical ions, and other transient species. | Development of photosensitizers or photocatalysts. |
| Time-Resolved Fluorescence | Excited state lifetimes, quantum yields, and quenching mechanisms. | Design of fluorescent probes and organic light-emitting diodes (OLEDs). |
| 2D NMR (HOESY/ROESY) | Inter- and intramolecular distances and conformational preferences in solution. | Understanding host-guest interactions and self-assembly. |
| Solid-State NMR | Molecular packing, polymorphism, and dynamics in the solid state. | Characterization of crystalline materials and polymers incorporating the molecule. |
In-depth Computational Modeling of Complex Reactions and Interactions
Computational chemistry offers a powerful tool to complement experimental studies. While Density Functional Theory (DFT) is often used to predict spectroscopic properties of benzimidazoles, more advanced modeling can be applied to this compound. researchgate.netresearchgate.net
Future computational research should aim to:
Model Reaction Mechanisms: Elucidate the detailed mechanisms of novel synthetic pathways to predict potential side products and optimize reaction conditions for higher yields and selectivity.
Simulate Intermolecular Interactions: Use molecular dynamics (MD) simulations to study how molecules of this compound interact with each other and with solvents or other materials in the condensed phase.
Predict Photophysical Properties: Employ time-dependent DFT (TD-DFT) and other high-level computational methods to predict absorption and emission spectra, as well as the nature of electronic transitions, guiding the design of new materials with specific optical properties.
| Computational Method | Research Goal | Predicted Outcome |
| Density Functional Theory (DFT) | Elucidation of reaction pathways for novel syntheses. | Identification of transition states and intermediates; optimization of catalysts. |
| Molecular Dynamics (MD) | Simulation of self-assembly and interaction with surfaces. | Understanding of aggregation behavior and binding modes in materials. |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption and fluorescence spectra. | Rational design of dyes, sensors, and other photoactive materials. |
Exploration of New Non-Biological Material and Catalytic Applications
The unique structure of this compound, featuring a heterocyclic core, an amine group, and flexible ethyl chains, makes it an attractive candidate for applications in materials science and catalysis.
Unexplored avenues include:
Coordination Polymers and MOFs: The nitrogen atoms of the benzimidazole ring and the exocyclic amine can act as ligands to coordinate with metal ions, forming novel metal-organic frameworks (MOFs) or coordination polymers. nih.gov These materials could be investigated for gas storage, separation, or catalysis.
Organic Semiconductors: The conjugated benzimidazole system suggests potential for use in organic electronics. Derivatives could be synthesized and tested as components in organic field-effect transistors (OFETs) or OLEDs.
Homogeneous Catalysis: The compound could serve as a ligand for transition metal catalysts. The electronic properties of the catalyst could be tuned by modifying the benzimidazole core, potentially leading to new catalysts for cross-coupling reactions or asymmetric synthesis.
Design and Synthesis of Structurally Diverse Analogues for Specific Chemical Purposes
Systematic modification of the this compound structure can lead to a library of new compounds with tailored chemical properties. This approach allows for the fine-tuning of electronic, steric, and photophysical characteristics for specific applications.
Future synthetic targets could include:
Varying N1 and C2 Substituents: Replacing the ethyl groups with other alkyl, aryl, or functionalized groups to systematically study their effect on the compound's properties.
Functionalization of the 5-amino Group: Using the amine as a handle for further reactions, such as acylation, alkylation, or diazotization, to attach other chemical moieties. This could be used to link the molecule to polymers or surfaces.
Modifications of the Benzene (B151609) Ring: Introducing electron-donating or electron-withdrawing groups onto the benzene portion of the benzimidazole core to modulate its electronic and photophysical properties.
| Analogue Class | Modification Site | Target Property to Tune | Potential Application |
| N1/C2-Alkyl/Aryl Analogues | N1 and C2 positions | Steric hindrance, solubility, electronic properties. | Ligands for catalysis, organic electronics. |
| 5-Amine Derivatives | 5-amino group | Attachment to polymers, surfaces, or other molecules. | Functional materials, surface coatings. |
| Benzene Ring Substituted Analogues | Positions 4, 6, 7 | Absorption/emission wavelengths, redox potential. | Dyes, sensors, redox-active materials. |
Q & A
Q. What are the recommended synthetic routes for 1,2-Diethyl-1H-benzoimidazol-5-ylamine, and what methodological considerations are critical for yield optimization?
The synthesis of benzimidazole derivatives typically involves condensation reactions between o-phenylenediamine analogs and carbonyl-containing precursors. For 1,2-Diethyl-substituted derivatives, a two-step approach is often employed:
- Step 1 : Introduction of diethyl groups via alkylation using ethyl halides or via reductive amination with aldehydes under acidic conditions.
- Step 2 : Cyclization with a nitrile or carboxylic acid derivative, often catalyzed by polyphosphoric acid (PPA) or Na₂S₂O₅ in DMF at elevated temperatures (120–140°C) .
Key considerations : - Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
- Catalyst optimization : Na₂S₂O₅ improves cyclization efficiency by acting as a dehydrating agent .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol is recommended for isolating pure products .
Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound?
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) elucidate the electronic and steric effects of diethyl substituents on the benzimidazole core?
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess electron-rich regions for nucleophilic/electrophilic reactivity. Diethyl groups may increase electron density at N1, enhancing ligand-receptor interactions .
- Molecular docking : Simulate binding affinities with biological targets (e.g., enzymes in blood preservation systems). The diethyl groups may stabilize hydrophobic pockets, as suggested by its use in blood preservation solutions .
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?
- Dose-response studies : Systematically vary concentrations (e.g., 1–100 µM) to identify non-linear effects.
- Control experiments : Use scrambled analogs (e.g., 1,2-dimethyl derivatives) to isolate substituent-specific effects .
- Multi-parametric assays : Combine enzymatic inhibition assays with cell viability tests (e.g., MTT) to distinguish target-specific activity from cytotoxicity .
Q. How does substituent variation at the 5-amine position influence the compound’s physicochemical properties and bioactivity?
- Lipophilicity : Replace the amine with acetyl or sulfonyl groups to modulate logP values (measured via HPLC). Increased lipophilicity may enhance membrane permeability but reduce solubility .
- Bioactivity : Test derivatives against bacterial biofilms or cancer cell lines. Bulky substituents (e.g., aryl groups) may sterically hinder target binding, while electron-withdrawing groups (e.g., NO₂) could enhance electrophilic reactivity .
Methodological Challenges and Solutions
Q. How can reaction conditions be optimized to minimize by-products during benzimidazole cyclization?
Q. What strategies validate the purity of synthesized this compound for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
